REACTION_SMILES
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[Br:24][CH2:25][C:26]([c:27]1[cH:28][cH:29][cH:30][cH:31][cH:32]1)=[O:33].[CH3:17][O:18][C:19]([CH2:20][C:21]#[N:22])=[O:23].[CH3:51][C:52]#[N:53].[Cl:1][c:2]1[nH:3][c:4](-[c:11]2[cH:12][cH:13][cH:14][cH:15][cH:16]2)[cH:5][c:6]1[C:7](=[O:8])[O:9][CH3:10].[Cl:42][c:43]1[cH:44][cH:45][cH:46][c:47]([Cl:48])[n+:49]1[F:50].[S:34]([O-:35])([C:36]([F:37])([F:38])[F:39])(=[O:40])=[O:41]>>[Cl:1][c:2]1[nH:3][c:4](-[c:11]2[cH:12][cH:13][cH:14][cH:15][cH:16]2)[c:5]([F:38])[c:6]1[C:7](=[O:8])[O:9][CH3:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(CBr)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(-c2ccccc2)[nH]c1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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F[n+]1c(Cl)cccc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)([O-])C(F)(F)F
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Name
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Type
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product
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Smiles
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COC(=O)c1c(Cl)[nH]c(-c2ccccc2)c1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |